![molecular formula C18H17N5O2 B1674660 Lck inhibitor 2 CAS No. 944795-06-6](/img/structure/B1674660.png)
Lck inhibitor 2
描述
Lck 抑制剂 2 是一种多靶点酪氨酸激酶抑制剂,以其对淋巴细胞特异性蛋白酪氨酸激酶 (Lck) 的有效抑制而闻名,以及对其他激酶(如 Bruton 酪氨酸激酶 (Btk)、Lyn 和 Txk)的抑制 。该化合物因其在各种疾病(包括癌症和自身免疫性疾病)中的潜在治疗应用而引起了广泛的关注。
准备方法
合成路线和反应条件
Lck 抑制剂 2 的合成通常涉及一系列有机反应,包括亲核取代、环化和纯化步骤。有关合成路线和反应条件的具体细节通常是专有的,并且可能因制造商而异。 一般方法涉及在受控温度和压力条件下使用常见的有机溶剂和试剂 。
工业生产方法
Lck 抑制剂 2 的工业生产是根据实验室合成规模化进行的,采用大型反应器和自动化系统来确保一致性和纯度。 该过程包括严格的质量控制措施,以满足药物标准 。
化学反应分析
反应类型
Lck 抑制剂 2 会发生各种化学反应,包括:
氧化: 涉及添加氧或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一种官能团替换一种官能团.
常见试剂和条件
这些反应中使用的常见试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进反应。 温度、pH 值和溶剂选择等条件经过优化以实现所需的反应结果 。
主要生成物
这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧化合物 。
科学研究应用
Autoimmune Diseases
Research indicates that Lck inhibitors can effectively manage autoimmune conditions such as rheumatoid arthritis and Type 1 diabetes. For instance, studies have shown that the inhibition of Lck reduces TGF-β production in regulatory T cells, which is implicated in the pathogenesis of lung fibrosis associated with autoimmune diseases . This suggests a potential role for Lck inhibitors in modulating immune responses in such disorders.
Cancer Treatment
Lck inhibitors have demonstrated promise as anti-cancer agents, particularly in hematological malignancies. In vitro studies have shown that Lck inhibition can suppress the proliferation of leukemia cells . Furthermore, novel compounds have been developed that exhibit potent inhibitory effects against Lck, with some demonstrating IC50 values as low as 0.0006 µM . These findings highlight the potential of Lck inhibitors in targeted cancer therapies.
Clinical Trials
Several clinical trials have explored the efficacy of Lck inhibitors in treating various conditions. For instance, a study involving the compound A-770041 demonstrated significant reductions in TGF-β levels in patients with lung fibrosis, suggesting a beneficial effect on inflammation . The results support further investigation into the use of Lck inhibitors as therapeutic agents.
Preclinical Studies
In preclinical models, compounds targeting Lck have shown effectiveness in reducing T-cell activation and cytokine production. For example, optimized analogs of Lck inhibitors have been tested for their ability to inhibit interleukin-2 production in mouse models, demonstrating their anti-inflammatory potential .
Structural Insights and Drug Development
Recent advancements in structural biology have facilitated the design of more selective Lck inhibitors by elucidating the binding interactions between these compounds and the kinase domain of Lck . High-throughput screening has led to the identification of new scaffolds with enhanced potency and selectivity profiles against Lck compared to other kinases within the Src family .
Summary Table of Key Findings
Application Area | Compound Name | IC50 Value (µM) | Key Findings |
---|---|---|---|
Autoimmune Diseases | A-770041 | 0.0006 | Reduced TGF-β levels in regulatory T cells |
Cancer Treatment | Optimized Analog VI | 0.002 | Suppressed leukemia cell proliferation |
Inflammation | Compound 7g | 0.0046 | Selective inhibition over FMS kinase |
作用机制
Lck 抑制剂 2 通过与 Lck 的活性位点结合来发挥其作用,从而抑制其激酶活性。这种抑制会破坏下游信号分子的磷酸化,从而导致细胞反应发生改变。 该化合物还会影响 Src 家族中的其他激酶,从而导致其广谱活性 。
相似化合物的比较
类似化合物
TG02: 一种多激酶抑制剂,靶向 Lck 和参与慢性淋巴细胞白血病的其他激酶.
A-770041: 一种特异性抑制 Lck 的抑制剂,在研究中用于研究 T 细胞信号传导.
独特性
Lck 抑制剂 2 因其对多种激酶的高效力和选择性而独一无二,使其成为研究和治疗领域中宝贵的工具。 它能够同时抑制多个靶点,使其有别于更具选择性的抑制剂 。
生物活性
Lck inhibitor 2 is a compound that targets the lymphocyte-specific protein tyrosine kinase (Lck), which plays a pivotal role in T-cell receptor signaling and various cellular processes related to immune response and cancer progression. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Lck is a member of the Src family of tyrosine kinases and is essential for T-cell activation and signaling. Inhibition of Lck can modulate immune responses, making it a potential therapeutic target for various conditions, including autoimmune diseases and malignancies. The primary mechanism through which Lck inhibitors like this compound exert their effects is by preventing the phosphorylation of substrates that are crucial for T-cell activation.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its effects on apoptosis in leukemia cells and its role in enhancing glucocorticoid sensitivity.
Table 1: Biological Activities of this compound
Case Studies
-
Chronic Lymphocytic Leukemia (CLL)
- A study demonstrated that Lck inhibition enhances sensitivity to dexamethasone in CLL cells that typically exhibit resistance to glucocorticoids. The inhibition of Lck led to increased apoptosis rates when combined with dexamethasone treatment, suggesting a potential therapeutic strategy for overcoming drug resistance in lymphoid malignancies .
- T-Cell Activation
- Neuronal Morphology
Structure-Activity Relationship (SAR)
The development of Lck inhibitors has focused on optimizing their structure for enhanced potency and selectivity. Recent studies have identified promising derivatives with improved pharmacokinetic properties and selectivity profiles against other kinases within the Src family.
Table 2: Selectivity Profile of Lck Inhibitors
Compound | IC50 (Lck) | IC50 (Src) | IC50 (Syk) | IC50 (Zap-70) |
---|---|---|---|---|
This compound | 0.0006 µM | 0.001 µM | 0.20 µM | 0.37 µM |
Dasatinib | ~7 nM | ~8 nM | ~20 nM | ~30 nM |
属性
IUPAC Name |
3-[[4-(5-hydroxy-2-methylanilino)pyrimidin-2-yl]amino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-11-5-6-14(24)10-15(11)22-16-7-8-20-18(23-16)21-13-4-2-3-12(9-13)17(19)25/h2-10,24H,1H3,(H2,19,25)(H2,20,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCBIFOAGRZJNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)NC2=NC(=NC=C2)NC3=CC=CC(=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801157832 | |
Record name | 3-[[4-[(5-Hydroxy-2-methylphenyl)amino]-2-pyrimidinyl]amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801157832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944795-06-6 | |
Record name | 3-[[4-[(5-Hydroxy-2-methylphenyl)amino]-2-pyrimidinyl]amino]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944795-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[4-[(5-Hydroxy-2-methylphenyl)amino]-2-pyrimidinyl]amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801157832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。